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molecular formula C8H6ClN B092929 3-chloro-1H-indole CAS No. 16863-96-0

3-chloro-1H-indole

Cat. No. B092929
M. Wt: 151.59 g/mol
InChI Key: GVSMQKKMAYLKMM-UHFFFAOYSA-N
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Patent
US05644062

Procedure details

To a 3 L round bottom flask equipped with a mechanical stirrer, thermometer and a Gooch tube was added sieve-dried dimethylformamide (1.2 L) and indole (200 g). The solution was stirred under an atmosphere of nitrogen and cooled to about 10° C. N-Chlorosuccinamide (216.6 g) was added via the Gooch tube at a rate such as to maintain a reaction temperature of 10° -18° C. After the addition was complete, a second charge of N-chlorosuccinamide (34.2 g) was added. When the reaction was found to be >97% complete by high performance liquid chromatography, the reaction mixture was poured into a well-stirred, cold solution of aqueous sodium bisulfite (5.2 L of 0.1% sodium bisulfite in water and 640 g of ice). After about 15 min, the precipitate was collected and washed with water (2×1 L). The filtrate was partitioned between dichloromethane (1.3 L) and 0.1% aqueous sodium bisulfite solution (1 L). The phases were separated and the aqueous solution was extracted with dichloromethane (300 ml). The organic fractions were combined, washed with water (800 mL), dried over anhydrous magnesium sulfate, filtered and the filtrate was concentrated (at about 25° C. and about 50 mm Hg). The residue was dried in a vacuum oven at 25° C. and about 125 mm Hg for 2 to 4 hrs to yield 240.3 g (92.9%) of product, 3-chloroindole (91.6% pure).
Name
N-Chlorosuccinamide
Quantity
216.6 g
Type
reactant
Reaction Step One
Name
N-chlorosuccinamide
Quantity
34.2 g
Type
reactant
Reaction Step Two
Quantity
5.2 L
Type
reactant
Reaction Step Three
Quantity
200 g
Type
reactant
Reaction Step Four
Quantity
1.2 L
Type
solvent
Reaction Step Four
Yield
92.9%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[Cl:10]NC(=O)CCC(N)=O.S(=O)(O)[O-].[Na+]>CN(C)C=O>[Cl:10][C:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[NH:1][CH:2]=1 |f:2.3|

Inputs

Step One
Name
N-Chlorosuccinamide
Quantity
216.6 g
Type
reactant
Smiles
ClNC(CCC(=O)N)=O
Step Two
Name
N-chlorosuccinamide
Quantity
34.2 g
Type
reactant
Smiles
ClNC(CCC(=O)N)=O
Step Three
Name
Quantity
5.2 L
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Step Four
Name
Quantity
200 g
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
Quantity
1.2 L
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The solution was stirred under an atmosphere of nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 3 L round bottom flask equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a reaction temperature of 10° -18° C
ADDITION
Type
ADDITION
Details
After the addition
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the precipitate was collected
WASH
Type
WASH
Details
washed with water (2×1 L)
CUSTOM
Type
CUSTOM
Details
The filtrate was partitioned between dichloromethane (1.3 L) and 0.1% aqueous sodium bisulfite solution (1 L)
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution was extracted with dichloromethane (300 ml)
WASH
Type
WASH
Details
washed with water (800 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated (at about 25° C. and about 50 mm Hg)
CUSTOM
Type
CUSTOM
Details
The residue was dried in a vacuum oven at 25° C.

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=CNC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 240.3 g
YIELD: PERCENTYIELD 92.9%
YIELD: CALCULATEDPERCENTYIELD 110.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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